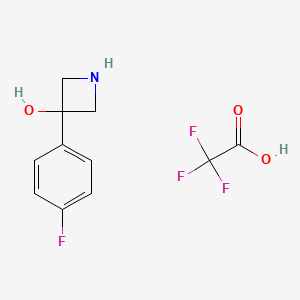

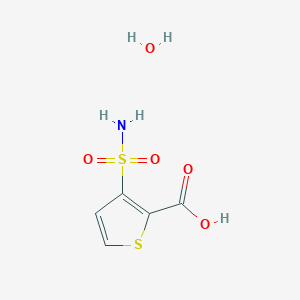

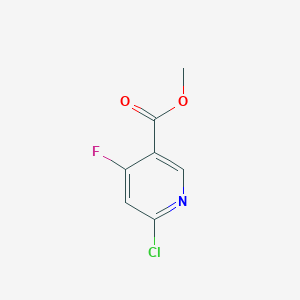

![molecular formula C13H20N5O14P3 B1448615 Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy- CAS No. 402932-20-1](/img/structure/B1448615.png)

Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Uridine 5’-(tetrahydrogen triphosphate) (UTP) is a pyrimidine nucleoside triphosphate . It consists of the organic base uracil , which is linked to the 1′ carbon of the ribose sugar , and esterified with tri-phosphoric acid at the 5′ position . Its primary role lies in serving as a substrate for RNA synthesis during transcription . UTP is also a precursor for the production of cytidine triphosphate (CTP) via the enzyme CTP synthetase .

Synthesis Analysis

UTP can be biosynthesized from uridine diphosphate (UDP) by the enzyme Nucleoside Diphosphate Kinase . This process involves transferring a phosphate group from adenosine triphosphate (ATP) to UDP, resulting in the formation of UTP and adenosine diphosphate (ADP) .

Molecular Structure Analysis

The chemical formula of UTP is C₉H₁₅N₂O₁₅P₃ , and its molar mass is approximately 484.14 g/mol . The structure comprises the uracil base, ribose sugar, and three phosphate groups. The ribose sugar is esterified with tri-phosphoric acid at the 5′ position .

Chemical Reactions Analysis

- Activation of Substrates : UTP, akin to ATP, acts as an energy source and an activator of substrates in metabolic reactions. When UTP activates specific substrates (e.g., Glucose-1-phosphate), it leads to the formation of UDP-glucose , releasing inorganic phosphate. UDP-glucose plays a crucial role in glycogen synthesis .

- Galactose Metabolism : UTP is involved in galactose metabolism. It activates UDP-galactose, which is then converted to UDP-glucose. UDP-glucuronate, another derivative of UTP, is essential for conjugating bilirubin to its more water-soluble form, bilirubin diglucuronide .

- Amino Sugar Activation : UTP activates amino sugars such as Glucosamine-1-phosphate (forming UDP-glucosamine) and N-acetyl-glucosamine-1-phosphate (forming UDP-N-acetylglucosamine) .

Mechanism of Action

UTP mediates responses by binding to extracellular P2Y receptors on cells. Although still under investigation, UTP and its derivatives show potential applications in pathogen defense and injury repair . For instance, in mice, UTP enhances antibody production by interacting with P2Y4 receptors. In Schwannoma cells, UTP binding to P2Y receptors triggers downstream signaling for injury repair .

Physical and Chemical Properties

Properties

| { "Design of the Synthesis Pathway": [ "The synthesis pathway of Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-' involves the conversion of uridine to the desired compound through a series of chemical reactions.", "The first step involves the protection of the 5'-hydroxyl group of uridine using a suitable protecting group such as a dimethoxytrityl (DMT) group.", "The second step involves the conversion of the 2'-hydroxyl group of uridine to a 2'-deoxy group using a deoxyribonucleoside synthase enzyme.", "The third step involves the activation of the 5'-hydroxyl group of the protected uridine using a suitable activating agent such as tetraethylammonium tetrafluoroborate (TEABF4).", "The fourth step involves the coupling of the activated uridine with a propargylamine derivative such as propargylamine hydrochloride to form the desired compound.", "The final step involves the deprotection of the DMT group to obtain the final product." ], "Starting Materials": [ "Uridine", "Dimethoxytrityl chloride", "Deoxyribonucleoside synthase enzyme", "Tetraethylammonium tetrafluoroborate", "Propargylamine hydrochloride" ], "Reaction": [ "Protection of the 5'-hydroxyl group of uridine using dimethoxytrityl chloride", "Conversion of the 2'-hydroxyl group of uridine to a 2'-deoxy group using deoxyribonucleoside synthase enzyme", "Activation of the 5'-hydroxyl group of the protected uridine using tetraethylammonium tetrafluoroborate", "Coupling of the activated uridine with propargylamine hydrochloride to form the desired compound", "Deprotection of the DMT group to obtain the final product" ] } | |

| 402932-20-1 | |

Molecular Formula |

C13H20N5O14P3 |

Molecular Weight |

563.24 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[5-[3-(diaminomethylideneamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C13H20N5O14P3/c14-12(15)16-3-1-2-7-5-18(13(21)17-11(7)20)10-4-8(19)9(30-10)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8-10,19H,3-4,6H2,(H,25,26)(H,27,28)(H4,14,15,16)(H,17,20,21)(H2,22,23,24)/t8-,9+,10+/m0/s1 |

InChI Key |

WCUDFVLXFAUCQQ-IVZWLZJFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN=C(N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN=CNN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN=C(N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

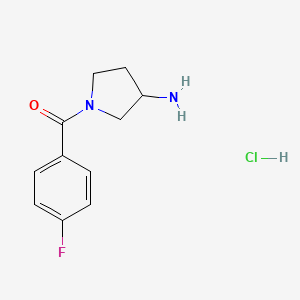

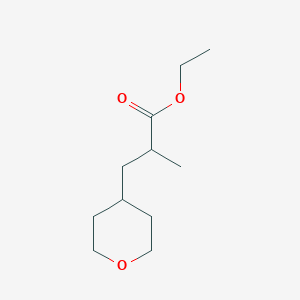

![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)

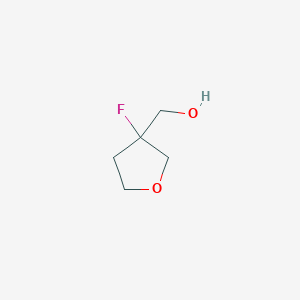

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)

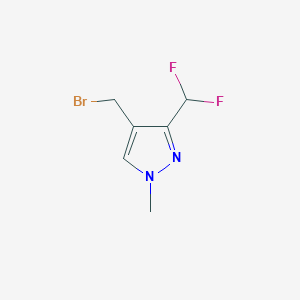

![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)

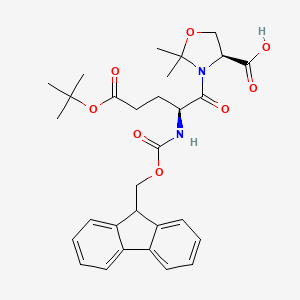

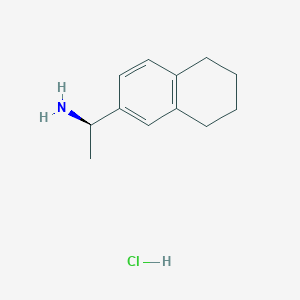

![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)